2-Fluoro-3-nitrobenzenesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-14(12,13)5-3-1-2-4(6(5)8)9(10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDJXRAYRAWYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 2 Fluoro 3 Nitrobenzenesulfonyl Chloride
Established Synthetic Pathways
Electrophilic Aromatic Substitution Approaches
Electrophilic aromatic substitution (EAS) represents a foundational strategy for the synthesis of 2-Fluoro-3-nitrobenzenesulfonyl chloride. This approach typically involves the sequential introduction of the nitro (NO₂) and chlorosulfonyl (SO₂Cl) groups onto a fluorinated benzene (B151609) ring.
Nitration and Chlorosulfonation Sequences
The direct synthesis of this compound often begins with a fluorinated aromatic compound. One common pathway involves the nitration of a suitable precursor followed by chlorosulfonation. For instance, the nitration of fluorobenzene (B45895) with a mixture of nitric acid and sulfuric acid yields a mixture of fluoronitrobenzene isomers. google.comalmerja.com Subsequently, this mixture can be subjected to chlorosulfonation using chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group. nih.govprepchem.comgoogle.com
Alternatively, a compound that already contains a nitro group, such as nitrobenzene (B124822), can be chlorosulfonated. The reaction of nitrobenzene with chlorosulfonic acid, often followed by treatment with an inorganic acid chloride like thionyl chloride, primarily yields 3-nitrobenzenesulfonyl chloride. prepchem.comgoogle.com Further functionalization would then be required to introduce the fluorine atom, which can be a more complex process.
Regioselectivity and Isomeric Considerations in Synthesis
The primary challenge in electrophilic aromatic substitution routes is controlling the regioselectivity—the position at which the new substituents are added to the aromatic ring. The existing substituents on the benzene ring direct incoming electrophiles to specific positions.
Fluorine Atom: As a halogen, fluorine is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.
Nitro Group: The nitro group is a strong deactivating group and a meta-director, directing incoming electrophiles to the position meta to it.
When nitrating fluorobenzene, the major product is typically 4-fluoronitrobenzene, with 2-fluoronitrobenzene formed as a minor isomer. google.com The subsequent chlorosulfonation of 2-fluoronitrobenzene must then proceed at the 3-position, which is meta to the nitro group and ortho to the fluorine atom. The interplay of these directing effects makes achieving high yields of the desired 2-fluoro-3-nitro isomer challenging, often resulting in a mixture of products that require separation. nih.govgoogle.com For example, the nitration of 2-chloro-4-fluorobenzoic acid results in a mixture of the 3-nitro and 5-nitro isomers, highlighting the complexities of regiocontrol. google.com
| Starting Material | Reaction | Major Isomeric Products |
| Fluorobenzene | Nitration | 4-Fluoronitrobenzene, 2-Fluoronitrobenzene google.com |
| Chlorobenzene | Nitration | 4-Chloronitrobenzene, 2-Chloronitrobenzene nih.gov |
| Nitrobenzene | Chlorosulfonation | 3-Nitrobenzenesulfonyl chloride prepchem.comgoogle.com |
Transformation of Precursor Sulfonic Acids and Thioethers
To circumvent the regioselectivity issues associated with direct electrophilic aromatic substitution, alternative strategies that start with pre-functionalized precursors are often employed. These methods build the desired molecule by modifying existing functional groups.
Chlorination of Sulfonic Acid Derivatives
This pathway begins with a sulfonic acid that already has the fluoro and nitro groups in the correct positions, namely 2-fluoro-3-nitrobenzenesulfonic acid. The sulfonic acid group (-SO₃H) is then converted into the desired sulfonyl chloride (-SO₂Cl). This transformation is typically achieved by treating the sulfonic acid with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method offers the advantage of unambiguous regiochemistry, as the positions of the substituents are fixed from the start.
Oxidative Cleavage of Thioether Intermediates
A versatile and effective method for preparing sulfonyl chlorides involves the oxidative cleavage of thioethers. researchgate.net In this approach, a suitable difluoronitrobenzene is first reacted with a thiol, such as phenylmethanethiol, in a nucleophilic aromatic substitution reaction. researchgate.net This regioselective reaction yields a thioether intermediate.
The subsequent step involves the oxidative cleavage of this thioether. Treatment with chlorine (Cl₂) in an aqueous acidic medium cleaves the sulfur-carbon bond and oxidizes the sulfur atom directly to the sulfonyl chloride. researchgate.netacsgcipr.org This two-step procedure has been successfully used to synthesize various isomeric fluoronitrobenzenesulfonyl chlorides in good yields. researchgate.net The key advantage of this method is the high regioselectivity achievable in the initial nucleophilic substitution step, which precisely installs the sulfur atom at the desired position. researchgate.net
| Precursor Type | Key Transformation | Reagents | Advantage |
| Sulfonic Acid | Chlorination | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Unambiguous regiochemistry |
| Thioether | Oxidative Cleavage | Chlorine (Cl₂) in aqueous acid | High regioselectivity, good yields researchgate.net |
Advanced Synthetic Strategies and Process Development
The synthesis of this compound, a key intermediate in various chemical industries, requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic strategies focus on improving efficiency and minimizing the formation of unwanted by-products through innovative methodologies and process optimization.
While a specific, direct one-pot synthesis for this compound is not extensively detailed in the literature, the principles of efficiency enhancement are evident in multi-step syntheses of this and related compounds. A highly effective and well-documented route involves a two-step procedure starting from difluoronitrobenzenes. researchgate.net This method, while not a one-pot process, is optimized for high yields and regioselectivity.
The process begins with the regioselective reaction of a difluoronitrobenzene with a nucleophile like phenylmethanethiol, which selectively displaces one of the fluorine atoms to form a corresponding thioether. researchgate.net This intermediate is then subjected to oxidative cleavage using chlorine in an aqueous or organic solvent. This second step cleaves the sulfur-carbon bond and oxidizes the sulfur atom to yield the desired sulfonyl chloride in good yields. researchgate.net
Research into the synthesis of isomeric fluoronitrobenzenesulfonyl chlorides has demonstrated the effectiveness of this two-step approach. For instance, the synthesis of 3-fluoro-2-nitrobenzenesulfonyl chloride, an isomer of the title compound, is achieved through this pathway. researchgate.net The efficiency of such processes is critical, and optimizations in related syntheses, such as for 3-nitrobenzenesulfonyl chloride, have achieved yields as high as 95-98% by carefully controlling reaction temperatures and the use of inorganic acid chlorides. google.com
| Starting Material | Intermediate Product | Final Product | Reported Yield |
|---|---|---|---|
| 1,2-difluoro-3-nitrobenzene | 2-(benzylsulfanyl)-1-fluoro-3-nitrobenzene | 2-fluoro-6-nitrobenzenesulfonyl chloride | 99% (for intermediate) |
| Nitrobenzene | N/A (Direct Sulfochlorination) | 3-nitrobenzenesulfonyl chloride | 95-98% |
A primary challenge in the synthesis of arylsulfonyl chlorides is the prevalence of competing side reactions, which can significantly lower the yield and purity of the final product. The two most common side reactions are hydrolysis of the sulfonyl chloride group and the formation of dimeric or condensed by-products such as sulfones.
The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with water to form the corresponding and often undesired sulfonic acid. researchgate.netgoogle.com The synthesis and workup procedures must therefore be designed to minimize contact with water, especially at elevated temperatures or under basic conditions which can promote the reaction. orgsyn.org
Several techniques are employed to suppress hydrolysis:
Use of Anhydrous Solvents: Conducting the synthesis in a dry, non-polar organic solvent like dichloromethane (B109758) is a standard method to prevent hydrolysis during the reaction. researchgate.net
Controlled Workup: During the workup phase, washing with water is often necessary. This step is typically performed at low temperatures, and the organic layer containing the product is promptly separated.
Drying Agents: After aqueous washing, the organic solution is treated with a drying agent, such as magnesium sulfate (B86663) (MgSO₄), to remove residual moisture before the solvent is evaporated. researchgate.net
Processing Wet Product: In some industrial settings, the isolated but still moist sulfonyl chloride is used immediately in the next synthetic step without a full drying process. This avoids potential hydrolysis that can occur when attempting to dry the product, particularly with heat. google.com
| Technique | Purpose | Typical Application |
|---|---|---|
| Anhydrous Solvents (e.g., Dichloromethane) | Prevent water from reacting with the sulfonyl chloride during its formation. | Main reaction step. researchgate.net |
| Use of Drying Agents (e.g., MgSO₄) | Remove dissolved or residual water from the organic phase after workup. | Post-aqueous wash, before solvent evaporation. researchgate.net |
| Immediate Processing of Wet Product | Avoid product degradation during the drying step. | Industrial processes where the product is an intermediate. google.com |
The formation of by-products, such as bis-aryl sulfones, can occur during the chlorosulfonation of aromatic compounds. These impurities can be difficult to separate from the desired sulfonyl chloride product.
The primary strategy to control these side reactions is the careful selection of the synthetic route and precise control over reaction parameters.
Route Selection: The two-step synthesis involving the oxidative cleavage of a thioether is less prone to forming sulfone by-products compared to direct chlorosulfonation of a substituted nitrobenzene. researchgate.net
Stoichiometry and Temperature Control: In direct chlorosulfonation routes, the molar ratio of the substrate to the chlorosulfonating agent (e.g., chlorosulfonic acid) and the reaction temperature are critical variables. For example, in the synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride, careful management of these parameters reduced the formation of the corresponding bis-aryl sulfone by-product to just 0.3%. google.com This demonstrates that optimizing conditions is key to minimizing dimer formation and maximizing the purity of the crude product.
| Control Strategy | Parameter | Example / Outcome |
|---|---|---|
| Route Selection | Choice of reaction pathway (e.g., oxidative cleavage vs. chlorosulfonation). | The oxidative cleavage of thioethers provides a cleaner route to the sulfonyl chloride. researchgate.net |
| Condition Optimization | Temperature and reagent stoichiometry. | Minimized formation of bis-(2-chloro-5-nitrophenyl)-sulfone (0.3%) in a related synthesis. google.com |
Mechanistic Investigations into the Reactivity of 2 Fluoro 3 Nitrobenzenesulfonyl Chloride
Electrophilic Nature of the Sulfonyl Chloride Moiety
The sulfonyl chloride group (-SO₂Cl) is an essential functional group in organic synthesis, primarily characterized by the highly electrophilic nature of its sulfur atom. magtech.com.cngoogle.com In 2-fluoro-3-nitrobenzenesulfonyl chloride, this inherent electrophilicity is significantly amplified by the electronic effects of the substituents on the aromatic ring. The fluorine atom and the nitro group are potent electron-withdrawing groups, operating through inductive (-I) and resonance (-M) effects.
These groups pull electron density away from the benzene (B151609) ring, which in turn withdraws electron density from the sulfur atom of the sulfonyl chloride moiety. This increased positive partial charge on the sulfur atom makes it a stronger electrophile, rendering it highly susceptible to attack by a wide range of nucleophiles. nih.gov This enhanced reactivity is crucial for reactions such as sulfonamide and sulfonate ester formation, where the sulfonyl chloride acts as a key electrophilic partner. wikipedia.org
| Property | Description | Influence of Substituents |
| Central Atom | Sulfur (S) | Becomes more electron-deficient (more electrophilic). |
| Electronic Effects | Inductive (-I) and Resonance (-M) withdrawal | Fluoro and Nitro groups intensify the electron withdrawal from the sulfonyl group. |
| Reactivity | Acts as an electrophile | Enhanced susceptibility to nucleophilic attack at the sulfur atom. |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those on electron-deficient aromatic rings. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org
The structure of this compound is exceptionally well-suited for SNAr reactions, primarily at the fluorine-bearing carbon. The reactivity of an aryl halide in an SNAr reaction is profoundly influenced by three factors: the nature of the leaving group, the presence of electron-withdrawing activating groups, and the position of these activating groups relative to the leaving group. libretexts.orgmasterorganicchemistry.com
Activating Groups : Both the nitro (-NO₂) group and the sulfonyl chloride (-SO₂Cl) group are powerful electron-withdrawing groups. libretexts.org They strongly activate the benzene ring towards nucleophilic attack.
Positional Effects : For SNAr to be effective, the electron-withdrawing groups must be located at positions ortho or para to the leaving group. wikipedia.orglibretexts.org This specific positioning allows the negative charge of the Meisenheimer complex intermediate to be delocalized onto the electron-withdrawing groups through resonance, thereby stabilizing the intermediate and lowering the activation energy of the reaction. masterorganicchemistry.com
In this compound, the fluorine atom (the leaving group) is positioned ortho to the nitro group and para to the sulfonyl chloride group. This optimal arrangement provides substantial stabilization for the Meisenheimer complex, making the compound highly reactive towards nucleophiles. The negative charge can be delocalized onto the oxygen atoms of both substituents.
| Group | Position Relative to Fluorine | Activating Influence |
| Nitro (-NO₂) | Ortho | Strong activation; stabilizes intermediate via resonance. |
| Sulfonyl Chloride (-SO₂Cl) | Para | Strong activation; stabilizes intermediate via resonance. |
In SNAr reactions involving this compound, there is a high degree of regiochemical control. The primary site of nucleophilic attack is the carbon atom bonded to the fluorine atom. This selectivity is governed by several factors:
Leaving Group Ability : In the context of SNAr, fluoride (B91410) is an excellent leaving group. Although the C-F bond is the strongest carbon-halogen bond, the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine stabilizes the transition state leading to the intermediate, accelerating the reaction. masterorganicchemistry.com The order of reactivity for halogens in SNAr is typically F > Cl > Br > I. masterorganicchemistry.com
Activation : As detailed previously, the carbon attached to the fluorine is activated by both the ortho-nitro group and the para-sulfonyl chloride group. Other positions on the ring lack this dual activation.
Alternative Reaction Sites : While nucleophiles can also attack the electrophilic sulfur atom of the sulfonyl chloride, this leads to a different class of reaction (e.g., sulfonamide formation) and is distinct from SNAr on the ring itself. wikipedia.org Displacement of the nitro group via SNAr is also known but generally requires more forcing conditions and specific types of nucleophiles compared to the displacement of a halogen from a highly activated position. researchgate.net
Therefore, under typical SNAr conditions, nucleophiles will selectively displace the fluoride ion, leading to a single major substitution product.
Electrophilic Aromatic Substitution Mechanisms
While highly activated for nucleophilic substitution, the benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). libretexts.org All three substituents (-F, -NO₂, -SO₂Cl) are electron-withdrawing and reduce the electron density of the aromatic π-system, making it less attractive to incoming electrophiles. libretexts.orgwikipedia.org Consequently, EAS reactions on this substrate are exceptionally slow and require harsh conditions. youtube.com
In the event of an EAS reaction, the position of the incoming electrophile is determined by the cumulative directing effects of the existing substituents. libretexts.orgpressbooks.pub
Fluoro Group (-F) : Halogens are an exception among deactivating groups; they are ortho, para-directors due to their ability to donate a lone pair of electrons via resonance (+M effect), which helps stabilize the cationic intermediate (arenium ion). libretexts.org The fluoro group at C2 would direct an incoming electrophile to C1 (occupied), C3 (occupied), and C5.
Nitro Group (-NO₂) : The nitro group is a powerful deactivating group and a meta-director. libretexts.orgyoutube.com From its position at C3, it directs incoming groups to C1 (occupied) and C5.
Sulfonyl Chloride Group (-SO₂Cl) : This is also a strongly deactivating, meta-directing group. libretexts.org From its position at C6, it directs incoming groups to C2 (occupied) and C4.
When these effects are combined, a clear regiochemical preference emerges.
| Substituent | Position | Type | Directs Electrophile To Position(s) |
| -F | C2 | Deactivating, Ortho/Para-Director | C1 (occupied), C3 (occupied), C5 |
| -NO₂ | C3 | Deactivating, Meta-Director | C1 (occupied), C5 |
| -SO₂Cl | C6 | Deactivating, Meta-Director | C2 (occupied), C4 |
The directing effects of the fluoro and nitro groups converge on position C5. The sulfonyl chloride group directs to position C4. Given that two of the three substituents strongly favor attack at C5, this would be the predicted major regioisomer if an EAS reaction were to occur.
Reduction Chemistry of the Nitro Group
The reduction of an aromatic nitro group to an amine is a fundamental and highly versatile transformation in organic synthesis. wikipedia.org The nitro group in this compound can be selectively reduced under various conditions, often leaving the sulfonyl chloride and fluoro groups intact. commonorganicchemistry.com This chemoselectivity allows for the synthesis of valuable building blocks, such as 3-amino-2-fluorobenzenesulfonyl chloride.
A variety of reducing agents can be employed, with the choice depending on the desired product and the tolerance of other functional groups. Common methods include catalytic hydrogenation or the use of metals in acidic media. wikipedia.orgcommonorganicchemistry.com
| Reagent / Conditions | Product of Nitro Group Reduction | Chemoselectivity Notes |
| H₂, Pd/C | Amine (-NH₂) | Highly effective, but may cause dehalogenation (C-F bond is generally robust but can be cleaved). commonorganicchemistry.com |
| H₂, Raney Nickel | Amine (-NH₂) | Often used to avoid dehalogenation of aryl chlorides and bromides. commonorganicchemistry.com |
| SnCl₂ / HCl | Amine (-NH₂) | A classic and mild method, generally tolerant of sulfonyl chloride groups. wikipedia.orgcommonorganicchemistry.com |
| Fe / HCl or Acetic Acid | Amine (-NH₂) | An inexpensive and effective method, compatible with many functional groups. commonorganicchemistry.com |
| Zn / NH₄Cl | Hydroxylamine (B1172632) (-NHOH) | Allows for partial reduction to the hydroxylamine oxidation state. wikipedia.org |
| Sodium Sulfite (Na₂SO₃) | Amine (-NH₂) | Can be used for selective reductions. nih.govacs.org |
The ability to selectively reduce the nitro group provides a synthetic handle to introduce a nucleophilic amino group, enabling further derivatization of the molecule for various applications.
Hydrolytic Stability and Pathways of this compound
No published kinetic studies or detailed solvolysis mechanism investigations specifically for this compound could be located.
There is no specific information available in the scientific literature regarding the role of the solvent environment in the reaction progression of this compound.
Electronic and Steric Effects of Substituents on Reaction Mechanisms
A detailed analysis of the electronic and steric effects of the 2-fluoro and 3-nitro substituents on the reaction mechanisms of this compound is not available in published research.
Advanced Spectroscopic and Analytical Characterization of 2 Fluoro 3 Nitrobenzenesulfonyl Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopic Analysis
In the ¹H NMR spectrum of 2-Fluoro-3-nitrobenzenesulfonyl chloride, the aromatic region would be of primary interest. The benzene (B151609) ring contains three protons, and their chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the sulfonyl chloride (-SO₂Cl), nitro (-NO₂), and fluoro (-F) groups.
Expected ¹H NMR Spectral Data:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H-4 | 7.8 - 8.2 | ddd (doublet of doublet of doublets) | JH4-H5, JH4-H6, JH4-F |
| H-5 | 7.5 - 7.9 | t (triplet) or ddd | JH5-H4, JH5-H6 |
| H-6 | 8.0 - 8.4 | ddd | JH6-H5, JH6-H4, JH6-F |
The proton at position 6 (H-6), being ortho to the strongly electron-withdrawing sulfonyl chloride group, would likely be the most deshielded and appear at the lowest field.
The proton at position 4 (H-4), positioned between the nitro and fluoro groups, would also be significantly deshielded.
The proton at position 5 (H-5) would likely appear at the most upfield position of the three aromatic protons.
The coupling between adjacent protons (ortho-coupling, ³JHH) is typically in the range of 7-9 Hz. Coupling between meta protons (meta-coupling, ⁴JHH) is smaller, around 2-3 Hz.
Furthermore, coupling between the protons and the fluorine atom (JHF) would be observed. Ortho H-F coupling (³JHF) is generally larger than meta H-F coupling (⁴JHF).
¹⁹F NMR Spectroscopic Analysis and Fluorine Environment Elucidation
¹⁹F NMR spectroscopy is highly sensitive to the electronic environment of the fluorine atom. The chemical shift of the fluorine in this compound would be indicative of its position on the electron-deficient aromatic ring.
Expected ¹⁹F NMR Spectral Data:
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹⁹F | -110 to -130 | ddd |
The single fluorine atom would give rise to one signal in the ¹⁹F NMR spectrum.
The chemical shift would be influenced by the ortho-nitro and meta-sulfonyl chloride substituents.
This signal would be split into a doublet of doublet of doublets due to coupling with the two ortho protons (H-2 and H-4, if present, though in this case H-2 is substituted) and the meta proton (H-6).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic Vibrational Modes of Sulfonyl and Nitro Groups
The IR spectrum of this compound would be dominated by strong absorptions corresponding to the sulfonyl chloride and nitro functional groups.
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O stretch | 1370 - 1400 |
| Symmetric S=O stretch | 1170 - 1190 | |
| Nitro (NO₂) | Asymmetric N=O stretch | 1520 - 1560 |
| Symmetric N=O stretch | 1345 - 1385 | |
| C-F | C-F stretch | 1000 - 1300 |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Aromatic C=C | C=C stretch | 1400 - 1600 |
The two S=O stretching vibrations of the sulfonyl chloride group typically give rise to two very strong and sharp bands.
The asymmetric and symmetric stretching vibrations of the nitro group also result in strong characteristic absorptions.
The presence of a C-F bond would be indicated by a strong band in the fingerprint region.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula.
Expected HRMS Data:
| Ion | Calculated Exact Mass (m/z) |
| [C₆H₃ClFNO₄S]⁺ | 238.9455 |
The molecular formula of this compound is C₆H₃ClFNO₄S.
High-resolution mass spectrometry would be able to confirm this composition by providing an experimental mass value that is very close to the calculated theoretical mass. The presence of chlorine and sulfur would be evident from their characteristic isotopic patterns in the mass spectrum.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, this technique can provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the molecule's steric and electronic properties, which influence its reactivity.
The process would involve growing a single crystal of this compound of suitable quality. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
A full crystallographic study would reveal the crystal system, space group, and unit cell dimensions, providing a complete picture of the solid-state packing of the molecules. Key intramolecular dimensions, such as the lengths of the C-F, C-N, S-Cl, and S-O bonds, would be determined with high precision. Furthermore, the analysis would elucidate the conformation of the sulfonyl chloride group relative to the benzene ring and the orientation of the nitro group.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Empirical Formula | C₆H₃ClFNO₄S |
| Formula Weight | 239.61 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.543 |
| b (Å) | 12.876 |
| c (Å) | 20.145 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1695.4 |
| Z | 8 |
| Calculated Density (g/cm³) | 1.876 |
Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined in an X-ray crystallography study. No published crystal structure for this compound is currently available.
Chromatographic Techniques for Purity Assessment and Derivatization Analysis
Chromatographic methods are essential for verifying the purity of chemical compounds and for analyzing the products of reactions where they are used. For a reactive compound such as this compound, these techniques are critical for quality control and reaction monitoring.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and selective detection provided by MS. This technique is ideally suited for the analysis of this compound.
For purity assessment, a solution of the compound would be injected into an HPLC system. A reversed-phase column, such as a C18 column, would likely be employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases.
The eluent from the HPLC column is then introduced into the mass spectrometer. Using an ionization technique such as electrospray ionization (ESI), the analyte molecules are charged, and their mass-to-charge ratio (m/z) is determined. This allows for the confirmation of the molecular weight of this compound and the identification of any impurities.
Furthermore, this compound can be used as a derivatization reagent to enable the analysis of other molecules, such as amines or phenols. In such an application, HPLC-MS would be used to separate and identify the resulting sulfonamide or sulfonate ester derivatives. The specific retention time and mass spectrum of these derivatives would provide qualitative and quantitative information about the original analytes.
Table 2: Illustrative HPLC-MS Parameters for the Analysis of this compound
| Parameter | Example Value |
| HPLC System | Agilent 1260 Infinity II |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 10 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| MS Detector | Agilent 6120 Quadrupole LC/MS |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| m/z for [M-Cl+OH]⁻ | 222.0 |
Note: This table provides an example of typical HPLC-MS conditions and is for illustrative purposes. The optimal parameters would need to be determined experimentally.
Applications of 2 Fluoro 3 Nitrobenzenesulfonyl Chloride in Complex Organic Synthesis
Intermediate in Pharmaceutical and Agrochemical Synthesis
2-Fluoro-3-nitrobenzenesulfonyl chloride serves as a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. nbinno.com Its utility stems from its adaptable molecular structure, which provides multiple sites for chemical modification. The presence of the fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and bioavailability. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the sulfonyl chloride group is a reactive electrophile for coupling with various nucleophiles.
This trifunctional nature allows medicinal chemists to generate diverse molecular scaffolds, which is a cornerstone of drug discovery and development. nbinno.com By acting as a starting material or a key intermediate, the compound facilitates multi-step syntheses where its constituent parts are strategically transformed to build the final target molecule. nbinno.com In agrochemical research, similar principles apply, where derivatives are explored for their potential as herbicides, fungicides, or insecticides. The compound's structure is a valuable platform for creating new chemical entities with desired biological activities.
Functionalization Strategies via Sulfonylation Reactions
The primary reactivity of this compound lies in its sulfonyl chloride group (-SO₂Cl). This group readily reacts with a wide array of nucleophiles in sulfonylation reactions to form stable sulfonamides, sulfonates, and sulfones. This reactivity is fundamental to its application in functionalizing molecules. nbinno.com
The reaction with primary and secondary amines, for instance, is a straightforward method to introduce the 2-fluoro-3-nitrophenylsulfonyl moiety onto a target molecule. This process is a cornerstone for creating libraries of compounds for biological screening. researchgate.net Furthermore, advanced, visible-light-mediated protocols have been developed for the sulfonylation of boronic acids, which could be applied to reagents like this compound to form diaryl sulfones under mild, catalyst-free conditions. researchgate.net The synthetic utility of fluoronitrobenzenesulfonyl chlorides has been demonstrated through the threefold sequential functionalization of related isomers, showcasing how each reactive site can be addressed in a step-wise manner to build molecular complexity. researchgate.net
A general scheme for sulfonylation is presented below:
| Reactant 1 | Reactant 2 (Nucleophile) | Product Type |
| This compound | Primary/Secondary Amine (R-NH₂) | Sulfonamide |
| This compound | Alcohol/Phenol (R-OH) | Sulfonate Ester |
| This compound | Organometallic Reagent (e.g., Grignard) | Sulfone |
Role in the Synthesis of Sulfonamide Derivatives
Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide range of therapeutic applications. mdpi.com this compound is an excellent reagent for the synthesis of novel sulfonamide derivatives. The reaction with an amine or aniline (B41778) derivative yields the corresponding N-substituted sulfonamide, a scaffold present in many marketed drugs. nih.gov
The synthesis process typically involves reacting the sulfonyl chloride with the desired amine in the presence of a base to neutralize the HCl byproduct. The resulting 2-fluoro-3-nitrophenylsulfonamide can be a final product or an intermediate for further modification. For example, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. nih.gov The fluorine atom can also be displaced by other nucleophiles via nucleophilic aromatic substitution (SNAr), although this is generally more challenging than reactions at the other sites. This versatility makes the reagent a key component in generating compound libraries for drug discovery programs. mdpi.com
Utility as a Protecting Group Precursor
In multi-step organic synthesis, the temporary protection of reactive functional groups is often necessary. The 2-fluoro-3-nitrophenylsulfonyl group, introduced by this compound, can serve as a protecting group for primary amines. researchgate.net Similar to the well-established 2-nitrobenzenesulfonyl ("nosyl") and 2,4-dinitrobenzenesulfonyl ("dinitrophenyl") groups, the electron-withdrawing nature of the nitro group on the aromatic ring activates the sulfur-nitrogen bond for cleavage under specific, mild conditions. researchgate.net
The protection step involves the standard reaction of the amine with this compound. Deprotection is typically achieved by nucleophilic attack at the sulfur atom, often using thiols like thiophenol or 2-mercaptoethanol (B42355) in the presence of a base such as cesium carbonate (Cs₂CO₃) or 1,8-diazabicycloundec-7-ene (DBU). researchgate.net This strategy allows for the selective unmasking of the amine, enabling further synthetic transformations at other parts of the molecule. researchgate.net
| Protection Step | Deprotection Reagents |
| R-NH₂ + this compound → R-NH-SO₂-(C₆H₃FNO₂) | Thiophenol (PhSH) / Base (e.g., Cs₂CO₃) |
| 2-Mercaptoethanol / Base (e.g., DBU) |
Introduction of Fluorosulfonyl (-SO₂F) Moieties
It is important to clarify that this compound introduces a fluoro-substituted phenylsulfonyl moiety, not a fluorosulfonyl (-SO₂F) group. The fluorine atom is attached to the benzene (B151609) ring, providing the resulting molecule with the specific physicochemical properties associated with organofluorine compounds. researchgate.net
Building Block in Multi-Step Synthesis and High-Throughput Chemistry
The term "building block" aptly describes this compound due to its multi-reactive nature, which is highly advantageous in both traditional multi-step synthesis and modern high-throughput chemistry. researchgate.net Analogous multi-reactive compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, have been successfully employed in solid-phase synthesis to create diverse libraries of heterocyclic compounds. nih.gov
This principle extends directly to this compound. It can be immobilized on a solid support and then subjected to a series of reactions targeting its different functional groups. For example, a library of compounds could be generated by first reacting the sulfonyl chloride with a diverse set of amines, followed by the reduction of the nitro group, and then a final acylation or alkylation step. This systematic approach is ideal for high-throughput synthesis and the rapid generation of new chemical entities for screening purposes. nih.gov
The true synthetic power of this compound is realized in the rational design of complex molecular architectures. nbinno.com The predictable and often sequential reactivity of its functional groups allows chemists to strategically plan synthetic routes to intricate targets. nbinno.com
The distinct reactivity profile is summarized below:
Sulfonyl Chloride (-SO₂Cl): The most electrophilic site, readily reacting with nucleophiles like amines and alcohols.
Nitro Group (-NO₂): Can be reduced to an amine (-NH₂), which can then be diazotized or used as a nucleophile in subsequent reactions.
Fluorine Atom (-F): Can be substituted by strong nucleophiles via SNAr reaction, often requiring forcing conditions unless further activated.
This hierarchy of reactivity enables a synthetic sequence where, for example, a sulfonamide is formed first, followed by the reduction of the nitro group, and finally, a reaction involving the newly formed aniline. This step-wise functionalization is a powerful tool for building complex molecules from a relatively simple starting material. researchgate.net
Application in Fragment-Based Drug Design
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in drug discovery, focusing on identifying low-molecular-weight fragments that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent lead compounds. nih.gov this compound serves as a valuable chemical tool in this approach due to its distinct structural and reactive features.
The key attributes of this compound for FBDD include:
Reactive Handle: The sulfonyl chloride moiety is a highly reactive electrophile that can readily form stable sulfonamide bonds with amine-containing fragments or amino acid residues in a protein's binding site. This allows for covalent fragment linking or the straightforward elaboration of an initial fragment hit.
Fluorine Atom as a Probe: The fluorine atom is an exceptional probe for nuclear magnetic resonance (NMR) spectroscopy. nih.gov ¹⁹F NMR screening is a sensitive biophysical technique used to detect fragment binding to a target protein, as the fluorine chemical shift is highly sensitive to its local environment. nih.gov This allows for the rapid screening of fragment libraries and the characterization of binding events.
Defined Substitution Pattern: The specific ortho-fluoro and meta-nitro substitution on the phenyl ring provides a well-defined vector for fragment growth. The electronic properties and orientation of these substituents can be exploited to explore specific interactions within a protein's active site.
In a typical FBDD workflow, the 2-fluoro-3-nitrophenylsulfonyl scaffold could be used in several ways. It can be part of an initial fragment library for screening. Alternatively, once a primary amine-containing fragment is identified, this compound can be used to link this fragment to other small molecules, effectively "growing" the initial hit towards adjacent binding pockets.
Table 1: Hypothetical Application of this compound in Fragment Elaboration
| Step | Description | Resulting Structure (Example) | Rationale |
| 1. Initial Hit | A primary amine fragment is identified via screening. | Fragment-NH₂ | Binds to a sub-pocket of the target protein. |
| 2. Reaction | The initial fragment is reacted with this compound. | Fragment-NH-SO₂-(2-F, 3-NO₂-Ph) | Covalently attaches the benzenesulfonyl scaffold, providing vectors for growth. The fluorine atom allows for ¹⁹F NMR tracking. |
| 3. Further Elaboration | The nitro group is reduced to an amine, which is then functionalized, or the fluorine is displaced via nucleophilic aromatic substitution. | Fragment-NH-SO₂-(2-F, 3-NH₂-Ph) → Further functionalization | Allows for "fragment growing" or "linking" to explore additional interactions and improve binding affinity and selectivity. |
Generation of Isosteric Compound Sets
The strategic replacement of functional groups with other groups of similar size, shape, and electronic properties, known as isosterism, is a cornerstone of medicinal chemistry for optimizing lead compounds. Fluoronitrobenzenesulfonyl chlorides, including the 2-fluoro-3-nitro isomer, are particularly useful reagents for preparing isosteric sets of biologically active compounds. researchgate.net
The utility of this compound and its isomers in this context stems from their ability to serve as scaffolds where the positions of the fluoro and nitro groups can be systematically varied. researchgate.net By reacting a common nucleophile (e.g., a key pharmacophore-containing amine) with a set of isomeric fluoronitrobenzenesulfonyl chlorides, chemists can generate a library of compounds. In this library, the core structure remains the same, but the spatial arrangement of the electron-withdrawing nitro group and the halogen are altered.
This systematic modification allows researchers to:
Probe Structure-Activity Relationships (SAR): By comparing the biological activity of the different isosteres, researchers can deduce the importance of the position of the substituents for target binding. For example, moving the fluorine atom from the 2-position to the 4- or 6-position can significantly impact binding affinity or selectivity by altering hydrogen bonding capabilities or steric interactions.
The synthesis of various isomeric fluoronitrobenzenesulfonyl chlorides allows for a comprehensive exploration of the chemical space around a core scaffold. researchgate.net This approach is more efficient than synthesizing each analogue from a different starting material, streamlining the lead optimization process.
Table 2: Example of an Isosteric Set Generated from a Common Amine
| Reagent | Resulting Sulfonamide Core Structure | Isomeric Relationship | Potential Impact on SAR |
| This compound | R-NH-SO₂-(2-F, 3-NO₂-Ph) | Ortho-fluoro, meta-nitro | Baseline compound for comparison. |
| 4-Fluoro-3-nitrobenzenesulfonyl chloride | R-NH-SO₂-(4-F, 3-NO₂-Ph) | Para-fluoro, meta-nitro | Alters dipole moment and potential for hydrogen bonding at the para-position. |
| 2-Fluoro-5-nitrobenzenesulfonyl chloride | R-NH-SO₂-(2-F, 5-NO₂-Ph) | Ortho-fluoro, para-nitro (to F) | Changes the electronic influence of the nitro group relative to the fluorine. |
| 2-Fluoro-6-nitrobenzenesulfonyl chloride | R-NH-SO₂-(2-F, 6-NO₂-Ph) | Ortho-fluoro, ortho-nitro | Introduces significant steric hindrance around the sulfonyl group. |
Theoretical and Computational Chemistry Studies on 2 Fluoro 3 Nitrobenzenesulfonyl Chloride
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of 2-fluoro-3-nitrobenzenesulfonyl chloride.
Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this molecule, key structural parameters would include the C-S, S-O, S-Cl, C-F, and C-N bond lengths, as well as the torsional angle between the sulfonyl chloride group and the benzene (B151609) ring.
Electronic structure analysis provides information about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges. The presence of the strongly electron-withdrawing nitro (-NO₂) and fluoro (-F) groups is expected to significantly influence the electronic properties of the benzene ring, making it electron-deficient. An electrostatic potential map would likely show a region of positive potential on the aromatic ring, indicating its susceptibility to nucleophilic attack.
| Property | Predicted Value/Observation |
| C-S Bond Length | ~1.77 Å |
| S=O Bond Length | ~1.43 Å |
| S-Cl Bond Length | ~2.07 Å |
| C-F Bond Length | ~1.35 Å |
| C-N Bond Length | ~1.47 Å |
| HOMO-LUMO Gap | Expected to be relatively small, indicating potential for reactivity. |
| Dipole Moment | Significant, due to the presence of multiple polar bonds. |
Conformational analysis of this compound involves studying the different spatial arrangements of the sulfonyl chloride group relative to the benzene ring. The rotation around the C-S bond is a key conformational variable. Computational methods can be used to calculate the energy of different conformers and identify the most stable ones.
An interesting stereoelectronic feature to consider is the potential for anomeric effects. An anomeric effect is a stereoelectronic effect that describes the tendency of an electronegative substituent on a heteroatom-containing ring to prefer an axial orientation. In the context of this compound, interactions between the lone pairs of the oxygen atoms in the sulfonyl group and the antibonding orbitals of adjacent bonds (e.g., the C-S or S-Cl bonds) could influence the preferred conformation. Studies on related fluorinated sulfur compounds have highlighted the importance of such hyperconjugative interactions in determining conformational preferences. nih.gov Specifically, interactions of the type n(O) -> σ(S-C) or n(O) -> σ(S-Cl) could stabilize certain rotational isomers. A computational study on fluorosulfonyl azide (B81097) has shown a preference for a synperiplanar configuration, which was rationalized by a predominant anomeric interaction. nih.gov
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a valuable tool for investigating the reaction mechanisms involving this compound. For instance, in reactions with nucleophiles, theoretical calculations can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction pathway.
For reactions such as nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the fluorine atom, computational modeling can help to elucidate the step-by-step process. This would involve calculating the energies of the reactants, the Meisenheimer intermediate, and the products, as well as the transition states connecting them. Such studies on similar arenesulfonyl chlorides have proposed both concerted and stepwise mechanisms depending on the reaction conditions and the nature of the substituents. mdpi.comnih.gov
Prediction of Reactivity and Selectivity
Theoretical calculations can predict the reactivity and regioselectivity of this compound in various chemical reactions. The electronic properties of the molecule, as determined by quantum chemical calculations, are key to understanding its reactivity. The electron-withdrawing nature of the fluoro and nitro groups deactivates the benzene ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution. libretexts.orglibretexts.org
Computational models can be used to predict the most likely sites for nucleophilic attack. The calculated partial atomic charges and the energies of the lowest unoccupied molecular orbital (LUMO) can indicate the electrophilic centers in the molecule. For this compound, the carbon atom attached to the fluorine is a likely site for nucleophilic attack, as is the sulfur atom of the sulfonyl chloride group.
Analysis of Substituent Electronic Effects
The electronic effects of the fluorine and nitro substituents on the benzene ring are significant and can be quantified using computational methods. researchgate.net These substituents exert both inductive and resonance effects.
Inductive Effect: Both fluorine and the nitro group are strongly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect polarizes the sigma bonds, pulling electron density away from the benzene ring. libretexts.org
Resonance Effect: The nitro group exhibits a strong electron-withdrawing resonance effect (-M or -R), delocalizing the pi electrons of the benzene ring onto the nitro group. libretexts.org Fluorine, while being highly electronegative, can exhibit a weak electron-donating resonance effect (+M or +R) due to its lone pairs, but its inductive effect typically dominates. libretexts.org
Computational analysis, such as Natural Bond Orbital (NBO) analysis, can provide a quantitative measure of these electronic effects by examining the delocalization of electron density between the substituents and the aromatic ring. The combined electronic effects of the fluoro and nitro groups make the aromatic ring highly electron-deficient, which is a key determinant of the chemical behavior of this compound.
Table 2: Summary of Substituent Electronic Effects in this compound
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
| -F | Strong -I | Weak +R | Strong Deactivation |
| -NO₂ | Strong -I | Strong -R | Very Strong Deactivation |
Emerging Research Frontiers and Future Perspectives
Development of Novel Reactivities and Catalytic Transformations
The primary research frontier for 2-Fluoro-3-nitrobenzenesulfonyl chloride lies in harnessing the tiered reactivity of its functional groups. The sulfonyl chloride is the most electrophilic site, readily reacting with nucleophiles like amines and alcohols. The fluorine atom, activated by the electron-withdrawing nitro and sulfonyl groups, is susceptible to nucleophilic aromatic substitution (SNAr). Finally, the nitro group can be reduced to an amine, which can then undergo a host of further transformations.
Research on isomeric compounds has demonstrated the viability of this sequential functionalization. For instance, a study on 2-fluoro-6-nitrobenzenesulfonyl chloride showcased a three-step modification, highlighting the synthetic utility of this class of molecules. researchgate.net This controlled, stepwise reactivity allows for the construction of complex molecular architectures from a relatively simple starting material.
Future research is anticipated to focus on leveraging this reactivity in catalytic applications. The compound can be used to synthesize novel ligands for transition metal catalysis. By reacting the sulfonyl chloride group with a molecule already containing a coordinating group (e.g., a pyridine (B92270) or phosphine), a ligand can be formed where the fluoro and nitro substituents can electronically tune the catalyst's properties. Subsequent modification of the fluoro and nitro groups could allow for the catalyst to be anchored to a solid support or for the introduction of chirality.
Table 1: Differential Reactivity of Functional Groups in Fluoronitrobenzenesulfonyl Chlorides
| Functional Group | Relative Reactivity | Typical Reactions | Potential Application |
|---|---|---|---|
| Sulfonyl Chloride (-SO₂Cl) | Highest | Sulfonamide formation (with amines), Sulfonate ester formation (with alcohols) | Ligand synthesis, Protecting group chemistry |
| Fluorine (-F) | Intermediate | Nucleophilic Aromatic Substitution (SNAr) with thiols, amines | Bioconjugation, Polymer functionalization |
Integration into Advanced Materials Science Precursors
While traditionally used in small-molecule synthesis, this compound and its derivatives are poised for integration into materials science. The robust linkages formed by the sulfonyl chloride group make it an excellent candidate for modifying polymers or acting as a coupling agent to enhance the properties of coatings and adhesives.
A significant future application lies in the synthesis of functional Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. There is considerable interest in creating MOFs with highly functionalized pores, and sulfonate-based MOFs are being explored for applications such as proton conductivity. atlasofscience.org
This compound can serve as a precursor to novel organic linkers for MOFs. For example, it can be reacted with an existing linker molecule, such as an aminoterephthalic acid, to append a fluoronitrophenylsulfonate group. Once incorporated into the MOF structure, the pendant fluoro and nitro groups within the pores could offer tailored properties for selective gas adsorption or catalysis. The presence of fluorine, in particular, is known to enhance the thermal stability and modify the fluorescence of some MOFs. rsc.org
Exploration in Proteomics Research and Protein Modification Strategies
The distinct reactivity of this compound makes it a promising tool for proteomics and the chemical modification of proteins. smolecule.com The field of bioconjugation requires reagents that can react chemoselectively with specific amino acid residues under mild, biocompatible conditions. This compound offers two potential sites for such reactions.
Lysine (B10760008) Modification : The highly reactive sulfonyl chloride group can react with the primary amine on the side chain of lysine residues to form stable sulfonamides.
Cysteine Modification : The activated fluorine atom is an ideal target for the thiol group on the side chain of cysteine residues via an SNAr reaction. The use of activated fluorobenzene (B45895) derivatives for cysteine-selective labeling is a well-established strategy in chemical biology.
This dual reactivity opens the door for its use as a heterobifunctional crosslinker or as a scaffold for introducing probes and other functionalities onto proteins. For example, the sulfonyl chloride could first be reacted with a fluorescent dye or an affinity tag, and the resulting conjugate could then be attached to a protein via the cysteine-reactive fluorine atom. This controlled approach is central to developing advanced chemical probes for studying protein function.
Innovations in Radiochemistry for Imaging Applications
A significant area of development for nitro-activated aromatic sulfonyl compounds is in radiochemistry, particularly for Positron Emission Tomography (PET) imaging. The synthesis of PET radiotracers often involves the late-stage introduction of a fluorine-18 (B77423) (¹⁸F) atom.
Research on closely related isomers provides a strong basis for the future use of this compound in this field. Studies have shown that nitrobenzenesulfonyl esters are excellent precursors for ¹⁸F-labeling. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic substitution, allowing the displacement of a leaving group by [¹⁸F]fluoride ion.
In the case of this compound, the native fluorine atom could potentially be displaced by [¹⁸F]fluoride in an isotopic exchange reaction. More likely, the compound would first be converted into a derivative (e.g., an ester or ether) where the sulfonate group acts as a leaving group for radiofluorination at a different position. Alternatively, the existing fluoro and nitro groups can serve to activate a different leaving group on the molecule for substitution with ¹⁸F. The development of such precursors is a key goal in expanding the scope of PET imaging agents.
Environmental and Green Chemistry Considerations in Synthesis
Modern chemical synthesis places a strong emphasis on sustainability and the principles of green chemistry. The traditional synthesis of sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid, which can lead to significant waste and safety concerns. allfluoro.com
Emerging research focuses on developing more environmentally benign synthetic routes that are applicable to this compound. These innovative methods prioritize milder conditions, safer reagents, and reduced waste streams.
Key green chemistry strategies include:
Aqueous Synthesis : Performing reactions in water instead of volatile organic solvents. Aqueous processes for preparing aryl sulfonyl chlorides have been shown to be safer, scalable, and have significant environmental benefits, with the product often precipitating directly from the reaction mixture.
Alternative Oxidants : Replacing traditional chlorinating agents with greener alternatives. The use of Oxone in combination with a chloride source (like KCl) in water provides a simple and rapid method for synthesizing sulfonyl chlorides from thiols or disulfides.
Sustainable Reagents : Employing reagents that are safer and can be recycled. One method utilizes N-chlorosuccinimide (NCS) for the chlorosulfonation step. The byproduct, succinimide, is water-soluble and can be recovered and converted back into NCS using sodium hypochlorite (B82951) (bleach), creating a sustainable loop. smolecule.com
Table 2: Comparison of Synthetic Methods for Aryl Sulfonyl Chlorides
| Method | Reagents | Solvent | Key Advantages |
|---|---|---|---|
| Traditional | Chlorosulfonic Acid | Excess Reagent | Established method |
| Aqueous Diazotization | Diazonium Salt, SO₂, CuCl | Water / Acetic Acid | Reduced organic solvent, safer SO₂ source (thionyl chloride) |
| Oxidative Chlorination | Thiol/Disulfide, Oxone, KCl | Water | Rapid, mild conditions, avoids harsh reagents |
The adoption of these greener methodologies for the industrial-scale production of this compound will be crucial for its future applications, ensuring that its benefits are not offset by environmental harm.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 2-fluoro-3-nitrobenzenesulfonyl chloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via sulfonation of fluoronitrobenzene derivatives. Key steps include controlled nitration of fluorobenzenesulfonic acid precursors followed by chlorination with agents like PCl₅ or SOCl₂. Optimization involves monitoring reaction temperature (e.g., maintaining 0–6°C for chlorination steps to prevent decomposition ) and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Purity can be enhanced via recrystallization from non-polar solvents or vacuum distillation.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies the fluorine environment and electronic effects of substituents (e.g., deshielding due to nitro groups).
- IR Spectroscopy : Confirms sulfonyl chloride (S=O stretching ~1370 cm⁻¹) and nitro group (asymmetric stretching ~1520 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., [M]⁺ peak at m/z 239.57) and fragmentation patterns. NIST databases provide reference spectra for sulfonyl chlorides .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at 0–6°C to prevent hydrolysis and thermal decomposition. Solubility in anhydrous acetonitrile or DMF allows aliquoting without exposure to moisture . Stability tests via periodic HPLC analysis (C18 column, UV detection at 254 nm) are recommended to monitor degradation.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The electron-withdrawing nitro and fluorine groups activate the benzene ring for NAS by polarizing the C–S bond. Kinetic studies using substituent-directed metallation (SDM) or computational DFT analysis can map charge distribution. For example, the nitro group at C3 directs nucleophiles to C2 or C4 positions, while fluorine at C2 enhances electrophilicity at C1 . Competitive pathways (e.g., hydrolysis vs. amidation) are evaluated via <i>in situ</i> Raman spectroscopy.
Q. How can researchers resolve contradictions in reported reactivity data for sulfonyl chloride derivatives in cross-coupling reactions?
- Methodological Answer : Systematic studies varying catalysts (e.g., Pd/Cu systems), ligands (bidentate vs. monodentate), and solvents (DMF vs. THF) are essential. For example, contradictions in Suzuki-Miyaura coupling yields may arise from competing hydrolysis under aqueous conditions. Controlled experiments with deuterated solvents and kinetic isotope effect (KIE) analysis can isolate rate-limiting steps .
Q. What strategies are effective for using this compound in peptide modification or PROTAC design?
- Methodological Answer : The sulfonyl chloride reacts selectively with amine groups (e.g., lysine residues) under mild buffered conditions (pH 7–8, 4°C). For PROTACs, conjugation efficiency is monitored via MALDI-TOF MS. Challenges like steric hindrance are addressed using spacer moieties (e.g., PEG linkers). Comparative studies with 3-nitrobenzenesulfonyl chloride analogs assess fluorine’s impact on binding kinetics .
Q. What analytical workflows are recommended for identifying byproducts in large-scale syntheses of this compound?
- Methodological Answer : Combine LC-MS/MS for high-sensitivity detection of sulfonic acid byproducts (from hydrolysis) and GC-MS for volatile chlorinated intermediates. Quantification via external calibration curves (using pure standards) ensures accuracy. X-ray crystallography of crystalline byproducts (e.g., sulfonamides) provides structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
